molecular formula C7H4Cl2F2O B14040179 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14040179
M. Wt: 213.01 g/mol
InChI Key: DEUOBEPACIHALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the following steps:

    Halogenation: Benzene is first chlorinated to introduce chlorine atoms at specific positions.

    Fluorination: The chlorinated benzene is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.

    Methoxylation: Finally, the fluorinated benzene is treated with methoxy reagents to introduce the fluoromethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and hazardous nature of halogen and fluorine gases. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of chlorine, fluorine, and fluoromethoxy groups can influence its reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-fluoro-6-methoxybenzene: Similar structure but without the fluorine atom in the methoxy group.

    1,4-Dichloro-2-fluoro-6-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.

    1,4-Dichloro-2-fluoro-6-(chloromethoxy)benzene: Contains a chloromethoxy group instead of a fluoromethoxy group.

Uniqueness

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

2,5-dichloro-1-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2

InChI Key

DEUOBEPACIHALQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.